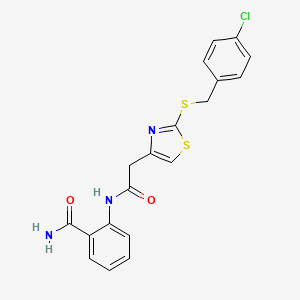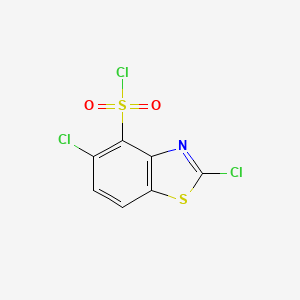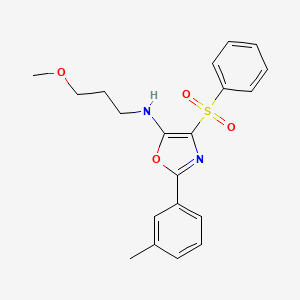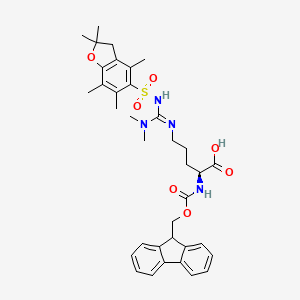![molecular formula C14H23N3O2 B2841545 [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea CAS No. 200630-74-6](/img/structure/B2841545.png)
[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea is a derivative of adamantane . Adamantane molecules are described as the fusion of three cyclohexane rings, and they are both rigid and virtually stress-free . This compound is likely to have unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
- Adamantyl groups, including those in adamantyl ureas, are widely used in medicinal chemistry. Their modifications, such as introducing methyl groups into adamantane, can significantly affect the potency and metabolic stability of soluble epoxide hydrolase (sEH) inhibitors (Burmistrov et al., 2018).
Antimicrobial and Antitubercular Agents
- Certain adamantyl urea compounds have been identified as potent bactericidal agents against Mycobacterium tuberculosis, with a unique mode of action involving the abolition of mycolic acid translocation across the bacterial plasma membrane (Grzegorzewicz et al., 2011).
- Novel adamantyl urea derivatives have shown significant anticancer and antimicrobial properties, particularly against various strains of bacteria and fungi (Patil et al., 2019).
Biochemical and Pharmacological Applications
- Modifications to adamantyl ureas, such as incorporating polar groups, can improve their water solubility, pharmacokinetics, and efficacy in animal models, especially in the context of hypertension and inflammation treatments (Anandan et al., 2011).
- The introduction of isoxazole functional groups to adamantyl ureas has been shown to increase water solubility while maintaining high inhibition potency against sEH (Burmistrov et al., 2015).
Propiedades
IUPAC Name |
[[2-(3-methyl-1-adamantyl)acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-13-3-9-2-10(4-13)6-14(5-9,8-13)7-11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBJDQOQTVXXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)CC(=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)
![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)


![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)




![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)